molecular formula C11H12F3NO B12993759 7-(2,2-Difluoroethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline

7-(2,2-Difluoroethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12993759
M. Wt: 231.21 g/mol
InChI Key: LFWHIBBISNZPHI-UHFFFAOYSA-N
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Description

7-(2,2-Difluoroethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline is a fluorinated organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a difluoroethoxy group and a fluorine atom attached to the isoquinoline ring. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,2-Difluoroethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves the introduction of the difluoroethoxy group and the fluorine atom onto the isoquinoline ring. One common method is the nucleophilic substitution reaction, where a suitable precursor is reacted with a difluoroethoxy reagent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process. Additionally, purification steps, such as crystallization or chromatography, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

7-(2,2-Difluoroethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

7-(2,2-Difluoroethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2,2-Difluoroethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of DNA synthesis by incorporating into the DNA strand and causing chain termination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,2-Difluoroethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features, such as the presence of both a difluoroethoxy group and a fluorine atom on the isoquinoline ring. This combination imparts distinct chemical properties, making it valuable for specialized applications in various fields .

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

7-(2,2-difluoroethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C11H12F3NO/c12-10-4-8(16-6-11(13)14)3-7-5-15-2-1-9(7)10/h3-4,11,15H,1-2,5-6H2

InChI Key

LFWHIBBISNZPHI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)OCC(F)F)F

Origin of Product

United States

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